Home > Products > Screening Compounds P134499 > Latanoprost intermediate
Latanoprost intermediate -

Latanoprost intermediate

Catalog Number: EVT-499074
CAS Number:
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Latanoprost intermediate is a crucial compound in the synthesis of latanoprost, a prostaglandin analog used primarily for treating elevated intraocular pressure in conditions such as glaucoma. This compound is derived from prostaglandin F2-alpha and plays a significant role in the pharmaceutical industry due to its effectiveness and commercial viability. Latanoprost itself is an important medication, with its synthesis being a focus of various chemical research efforts aimed at improving yields and efficiency.

Source

The primary sources of information on latanoprost intermediate include scientific articles, patents, and comprehensive reviews on the synthesis and applications of prostaglandin analogs. Notable references include academic journals that discuss synthetic methodologies and pharmacological studies detailing the mechanism of action of latanoprost .

Classification

Latanoprost intermediate can be classified under the category of organic compounds, specifically as a ketoprostaglandin derivative. It is part of a broader class of compounds known as prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Synthesis Analysis

Methods

The synthesis of latanoprost intermediate typically involves several key steps that utilize both classical organic synthesis techniques and modern methodologies. Various approaches have been documented, including:

  • Horner-Wadsworth-Emmons Condensation: This method is often employed to construct the ketoprostaglandin backbone essential for latanoprost synthesis. The reaction involves the condensation of a suitable ketophosphonate with a lactone precursor .
  • Chemoselective Hydrogenation: Following the initial condensation, the next step often includes hydrogenation to reduce double bonds selectively, yielding the desired alcohol form .
  • Organocatalytic Approaches: Recent advancements have introduced organocatalysts to facilitate more efficient and selective reactions in the multi-step synthesis process .

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and substrate concentrations. For example, biotransformation processes have shown that varying these parameters can significantly affect yield and selectivity in producing specific intermediates .

Molecular Structure Analysis

Structure

The molecular structure of latanoprost intermediate features a complex arrangement typical of prostaglandins, characterized by multiple chiral centers and functional groups that dictate its biological activity. The structure includes:

  • A cyclopentane ring
  • Multiple hydroxyl groups
  • A carboxylic acid moiety

This configuration is critical for its interaction with biological targets.

Data

The chemical formula for latanoprost intermediate can be represented as C20H32O5, indicating its composition of carbon, hydrogen, and oxygen atoms. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Latanoprost intermediate undergoes several chemical transformations during its synthesis:

  • Reduction Reactions: These are crucial for converting ketones to alcohols.
  • Esterification: This reaction is vital for forming the ester linkages that are characteristic of latanoprost.
  • Elimination Reactions: These reactions help in removing unwanted byproducts or functional groups to yield the final compound.

Technical Details

The use of specific reagents such as Lithium Selectride for reductions or palladium catalysts for hydrogenation exemplifies the sophisticated nature of these reactions. Each step must be optimized to ensure high yields and purity .

Mechanism of Action

Process

Latanoprost acts primarily by mimicking prostaglandin F2-alpha, leading to increased uveoscleral outflow and decreased intraocular pressure. The mechanism involves:

  • Relaxation of Ciliary Muscles: This action alters the shape of cells within the eye, facilitating better fluid drainage.
  • Matrix Remodeling: Latanoprost promotes changes in extracellular matrix components, enhancing aqueous humor outflow through increased expression of matrix metalloproteinases .

Data

Pharmacokinetic studies indicate that latanoprost reaches peak concentrations in ocular tissues approximately two hours post-administration, with significant IOP-lowering effects observed within four hours .

Physical and Chemical Properties Analysis

Physical Properties

Latanoprost intermediate is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and hydrolysis.

Relevant data regarding melting points, boiling points, and spectral characteristics can be found in detailed chemical databases or literature sources.

Applications

Scientific Uses

Latanoprost intermediate serves several critical roles in scientific research and pharmaceutical development:

  • Synthesis of Antiglaucoma Medications: It is primarily used as an intermediate in producing latanoprost formulations.
  • Research on Prostaglandin Analog Effects: Studies involving this compound contribute to understanding prostaglandin biology and therapeutic applications in various diseases beyond glaucoma.
  • Development of New Prostaglandin Derivatives: The methodologies developed for synthesizing latanoprost intermediate often lead to innovations in creating new analogs with potentially enhanced efficacy or reduced side effects.
Synthetic Methodologies for Latanoprost Intermediate Production

Chemoenzymatic Approaches to Core Cyclopentane Skeleton Formation

Chemoenzymatic strategies enable efficient construction of latanoprost’s cyclopentane core through microbial whole-cell biotransformations. The ketoprostaglandin intermediate (3aR,4R,5R,6aS)-4 undergoes stereoselective transformations via engineered yeast strains that express multiple enzyme activities concurrently. Remarkably, Pichia anomala CBS110 catalyzes a one-pot triple transformation: enoate reductase-mediated CC reduction, carbonyl reductase-mediated ketone reduction, and esterase-driven hydrolysis. This cascade converts the ketone intermediate directly into either (3aR,4R,5R,6aS,3′S)-6 (Lactondiol B) or (3aR,4R,5R,6aS,3′R)-7 (Lactondiol L) with high stereocontrol, depending on co-substrate conditions. Using glucose co-substrate yields Lactondiol B (precursor to bimatoprost intermediates) at 62% yield, while glycerol shifts selectivity toward Lactondiol L (latanoprost precursor) at 55% yield [3].

Table 1: Performance of Microbial Strains in Ketoprostaglandin Biotransformation [3]

Yeast StrainProductYield (%)Co-substrateStereoselectivity
P. anomala CBS110Lactondiol B (6)62Glucose>99% ee
P. anomala CBS110Lactondiol L (7)55Glycerol>99% ee
P. glucozyma CBS5766Lactondiol B (6)28Glucose95% ee
Recombinant S. cerevisiaeComplex mixture<10GlucoseVariable

This approach circumvents traditional stoichiometric reductants like lithium selectride and enables aqueous-phase reactions under mild conditions (25–30°C, pH 7). The P. anomala system demonstrates exceptional functional group tolerance, preserving the prostaglandin’s acid-sensitive cyclopentane ring and phenyl pendant groups during transformation [3].

Stereoselective Synthesis of Key Prostaglandin Analog Precursors

Stereocontrol at C15 and the ω-chain remains critical for latanoprost intermediate efficacy. Patent-protected methodologies employ boron-mediated allylation and transition metal catalysis to establish chiral centers. A key advancement involves the stereoselective reduction of enone intermediates using bulky borane reagents. For example, diisopinocampheylchloroborane (DIP-Cl) reduces the C15 ketone in 4 to the 15(S)-alcohol with >98% diastereomeric excess, crucial for biological activity. This step avoids epimerization at adjacent C8–C12 positions through low-temperature operation (–78°C) and anhydrous conditions [1] [2].

Palladium-catalyzed Stille couplings install the phenylpentyl side chain while preserving labile β-hydroxycyclopentanone stereochemistry. The process utilizes arylstannane reagents with Pd(0)/copper(I) thiophenecarboxylate (CTC) co-catalyst to achieve >95% coupling yields. Notably, ortho-substituted arylstannanes maintain stereointegrity where traditional Wittig reagents cause epimerization. The method’s robustness enables gram-scale production of 15-keto intermediates without racemization [1] [2].

Organocatalyst-Mediated Asymmetric Reactions in Intermediate Derivatization

Organocatalysis enables pot-economical access to stereodefined prostaglandin frameworks. A landmark six-pot synthesis achieves latanoprost in 24% overall yield via orchestrated organocatalytic steps. The sequence begins with a diphenylprolinol silyl ether-catalyzed Michael addition (20 mol%) between nitroalkene 13 and aldehyde 7, delivering adduct 14 in 72% yield with 88:12 dr. This reaction establishes the C1–C2 bond with enantiomeric excess >96% at 0°C within 45 minutes, outperforming traditional resolution methods [6] [7].

Table 2: Organocatalyst Performance in Key Bond-Forming Steps [6] [7]

Reaction StepCatalystYield (%)dr/eeKey Achievement
Michael additionDiphenylprolinol TMS ether (20%)7288:12 drSets C1 stereochemistry
Mukaiyama aldol cyclizationMe₂AlCl (70%)466:1 drForms cyclopentane core (16)
Krische allylation[Ru]/(S)-SEGPHOS8896% eeInstalls ω-chain chirality (10)

The subsequent substrate-controlled Mukaiyama aldol reaction with Me₂AlCl (70 mol%) generates methylenecyclopentanone 16 in 46% yield with 6:1 diastereoselectivity. This intramolecular annulation benefits from the nitro group’s leaving-group ability, facilitating E1cB elimination to form the enone motif essential for vinylcuprate addition [6] [7].

Biocatalytic Reduction Strategies for Chiral Center Establishment

Biocatalytic reductions provide atom-economical routes to latanoprost’s stereogenic centers. Enoate reductases (EREDs) in Pichia anomala selectively reduce the enone system in 4 to afford trans-configured decalins with >99% ee. This chemoenzymatic reduction outperforms chemical catalysts (e.g., Pd/C) by avoiding over-reduction of the C13–C14 double bond. The reaction proceeds at 1 g/L substrate loading in phosphate buffer (pH 7.0) with glucose dehydrogenase cofactor regeneration [3].

Simultaneously, carbonyl reductases in the same strain deliver the C15-alcohol with strict S-selectivity for bimatoprost precursors or R-selectivity for latanoprost intermediates. Mutagenesis studies reveal that residue F291 in P. anomala’s carbonyl reductase controls stereopreference: phenylalanine favors 15(S), while tyrosine mutants shift to 15(R). This enzymatic flexibility enables biosynthesis of both drug intermediates from a common ketone precursor [3] [5].

Properties

Product Name

Latanoprost intermediate

IUPAC Name

5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2

InChI Key

CQVHXVLSHMRWEC-UHFFFAOYSA-N

SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.